5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Beschreibung

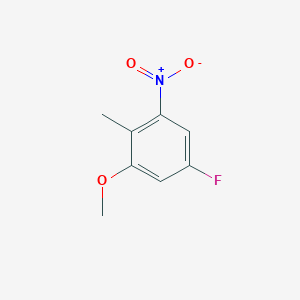

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1-methoxy-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWSPKQZQKGKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694639 | |

| Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-65-3 | |

| Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Mode of Action

Benzene derivatives can undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution. These reactions involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate.

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body. The specific ADME properties of a compound depend on its chemical structure and properties. For example, it has been reported that some benzene derivatives have high gastrointestinal absorption.

Biochemische Analyse

Biochemical Properties

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The nitro group in this compound is highly reactive and can participate in various biochemical processes. It interacts with enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. This interaction is crucial for the compound’s metabolic activation and subsequent biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, the compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, the compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses of the compound have been associated with adverse effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound undergoes biotransformation through the action of enzymes such as nitroreductases and cytochrome P450s. These enzymes catalyze the reduction and oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of the compound can influence its overall biochemical activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the action of targeting signals and post-translational modifications. The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Biologische Aktivität

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound has a molecular formula of C9H10FNO3 and a molecular weight of approximately 201.18 g/mol. The presence of the fluorine atom and the nitro group contributes to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- DNA Interaction : Nitro compounds are known to interact with DNA, potentially leading to cytotoxic effects through the formation of DNA adducts.

- Reactive Oxygen Species (ROS) Generation : The metabolism of this compound may lead to the generation of ROS, contributing to oxidative stress and subsequent cellular damage.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study conducted by Xiong et al. demonstrated that similar nitroaromatic compounds can inhibit the growth of cancer cells by inducing apoptosis and autophagy through the modulation of signaling pathways such as mTOR and NF-kB .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. A structure-activity relationship (SAR) analysis indicated that modifications to the nitro group can enhance antibacterial efficacy against various pathogens.

Case Study 1: Antitumor Efficacy

In a preclinical trial, this compound was evaluated for its antitumor activity against human colon cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that the compound induces apoptosis through the activation of caspase pathways. The increase in caspase-3 and caspase-7 activity was noted in treated cells, indicating a clear apoptotic response .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the methoxy and nitro groups can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Replacement of methoxy with hydroxyl | Increased cytotoxicity against cancer cells |

| Variation in nitro group position | Altered enzyme inhibition profiles |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene has the molecular formula and a molecular weight of approximately 201.16 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo electrophilic aromatic substitution reactions due to the influence of its functional groups, allowing for the introduction of different substituents on the benzene ring.

Key Reactions:

- Electrophilic Aromatic Substitution: The compound can react with electrophiles like halogens under suitable conditions.

- Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or phenols, facilitating the synthesis of more complex molecules.

Biological Applications

In biological research, this compound is utilized as a probe in biochemical assays. Its ability to interact with various enzymes makes it valuable for studying enzyme kinetics and mechanisms.

Case Study:

A study demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for drug development.

Pharmaceutical Development

This compound is also a precursor in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential as anti-cancer and anti-inflammatory drugs.

Example:

Research has shown that modifications to the nitro group can enhance biological activity, leading to compounds with improved efficacy against cancer cell lines.

Industrial Applications

In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties allow it to serve as a building block for various industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The table below compares 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene with structurally similar compounds, emphasizing substituent positions and functional groups:

Reactivity and Stability

- Nitro Group Reduction :

The nitro group in this compound can be reduced to an amine using SnCl₂·2H₂O under reflux (75°C, 5–7 hours) . However, the presence of methoxy and methyl groups may slow the reaction compared to analogues like 5-chloro-1-fluoro-2-methoxy-3-nitrobenzene, where chlorine’s electron-withdrawing effect accelerates reduction . - Electrophilic Substitution :

The methoxy group (position 1) directs electrophiles to the para position (position 4), while the nitro group (position 3) deactivates the ring. This contrasts with 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, where the nitro group at position 4 further restricts reactivity at adjacent positions .

Physicochemical Properties

- Solubility: The methoxy group enhances solubility in polar solvents (e.g., ethanol) compared to non-polar analogues like 2-Fluoro-1,3-dimethyl-5-nitrobenzene (CAS 1736-85-2) .

- Melting Point : Methyl and methoxy groups lower melting points relative to carboxylic acid derivatives (e.g., 5-Fluoro-2-methyl-3-nitrobenzoic acid, MP ~180°C) .

Vorbereitungsmethoden

Nitration of 5-Fluoro-2-methylbenzoic Acid Derivatives

One of the core synthetic routes involves the nitration of 5-fluoro-2-methylbenzoic acid or its esters to introduce the nitro group at the 3-position, followed by methylation to install the methoxy group at position 1.

- Starting Material: 5-Fluoro-2-methylbenzoic acid

- Nitrating Agents: Fuming nitric acid combined with concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid)

- Reaction Conditions:

- Use of concentrated sulfuric acid (94–100 wt%) in molar excess (4–12 equivalents relative to starting acid)

- Oleum added in 1–4 molar equivalents

- Fuming nitric acid used in 1–2 molar equivalents

- Temperature control at 20°C during mixing in microreactors with short residence times (seconds to minutes) to optimize selectivity and yield

- Process:

- The starting acid is nitrated under strongly acidic conditions to yield 5-fluoro-2-methyl-3-nitrobenzoic acid as a yellow solid

- Subsequent esterification with methanol under heated conditions (around 100°C) converts the acid to the methyl ester, facilitating further transformations

- Equipment: Flow microreactors (e.g., FlowPlate® A5 mikroreactor) for precise temperature and reaction time control, enhancing safety and scalability

- Yields: High purity nitrated products are obtained, though exact yields vary depending on scale and conditions

- Reference: US Patent US11001552B2 describes this method in detail, emphasizing the use of microreactor technology for controlled nitration and esterification steps.

Direct Synthesis via Methoxylation and Nitration of Fluorinated Aromatics

An alternative route involves the methoxylation of fluorinated nitrobenzenes or fluoroanilines followed by nitration or vice versa.

- Starting Material: 2,4-Difluoro-1-nitrobenzene or 4-fluoro-2-methoxyaniline

- Key Steps:

- Methanolysis of fluorinated dinitrobenzenes in the presence of bases such as sodium carbonate or potassium tert-butoxide to substitute fluorine with methoxy groups

- Protection of amino groups (e.g., acetylation) prior to nitration to direct substitution and avoid side reactions

- Nitration using fuming nitric acid and sulfuric acid at low temperatures (0–5°C) to introduce nitro groups at desired positions

- Deprotection (e.g., hydrolysis of acetamides) to yield the target nitroaniline derivatives which can be further converted to the methoxy-nitrobenzene

- Reaction Conditions:

- Methanolysis typically performed in toluene at 0–20°C with stirring for several hours

- Nitration at 0–5°C with controlled addition of fuming nitric acid over several hours

- Hydrolysis under reflux with hydrochloric acid to remove protecting groups

- Yields:

- Methoxylation steps yield approximately 87%

- Nitration steps yield around 78%

- Final deprotection yields about 73%

- Reference: WO2018207120A1 patent details this multi-step process for related fluorinated methoxy-nitroanilines, which can be adapted for 5-fluoro-1-methoxy-2-methyl-3-nitrobenzene synthesis.

Direct Synthesis of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene via Nucleophilic Aromatic Substitution

This method involves nucleophilic aromatic substitution (SNAr) of fluorinated nitrobenzenes with methoxide ions.

- Starting Material: Fluorinated nitrobenzene derivatives

- Reagents: Sodium carbonate as base, methanol or methoxide source, toluene as solvent

- Reaction Conditions:

- Heating at 80°C for extended periods (around 17.5 hours) under reflux

- Sodium carbonate facilitates deprotonation and nucleophilic attack on the fluorinated aromatic ring

- Outcome:

- Substitution of fluorine by methoxy group at the ortho or para position relative to other substituents

- High product selectivity and yield (up to 100%) reported

- Reference: ChemicalBook synthesis data for 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene outlines this method with detailed reaction parameters.

Data Table: Summary of Preparation Methods

Detailed Research Findings and Analysis

Microreactor Technology (Method 1): The use of microreactors allows for better heat and mass transfer, leading to controlled nitration that minimizes side reactions such as over-nitration or oxidation. The short residence time (seconds to minutes) and temperature control improve safety and scalability for industrial production.

Protection Strategies (Method 2): Protecting amino groups as acetamides prior to nitration helps direct electrophilic substitution to the desired aromatic position and prevents undesired side reactions. The subsequent deprotection under acidic reflux conditions regenerates the free amine or methoxy-substituted aromatic system.

Nucleophilic Aromatic Substitution (Method 3): This classical approach exploits the electron-withdrawing effect of nitro groups to activate the aromatic ring toward nucleophilic displacement of fluorine by methoxide ions. The reaction requires prolonged heating but achieves high selectivity and yield, making it suitable for laboratory-scale synthesis.

Reagent Stoichiometry: Across methods, the molar ratios of nitrating agents and acids are critical. For example, in Method 1, sulfuric acid is used in 4–12 molar equivalents, oleum in 1–4 equivalents, and fuming nitric acid in 1–2 equivalents relative to the starting acid to optimize nitration efficiency.

Safety and Environmental Considerations: Use of fuming nitric acid and oleum necessitates stringent safety protocols due to their corrosive and oxidizing nature. Microreactor technology mitigates risks by minimizing reagent volumes and exposure times. The use of organic solvents such as toluene requires proper handling and disposal.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, and how can their efficiency be evaluated methodologically?

- Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Methylation and Methoxylation : Introduce methyl and methoxy groups via Friedel-Crafts alkylation or nucleophilic aromatic substitution, ensuring regioselectivity using directing groups.

Nitration : Controlled nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under低温 conditions to avoid over-nitration.

Fluorination : Electrophilic fluorination (e.g., Balz-Schiemann reaction) or halogen exchange (e.g., using KF in polar aprotic solvents).

Efficiency is evaluated by comparing yields, purity (HPLC >95%), and reaction time. For example, highlights nitration regioselectivity in polysubstituted benzene derivatives using PubChem’s synthetic pathway data . notes chloro/fluoro-nitrobenzene analogs, suggesting similar optimization strategies .

Q. Which analytical techniques are optimal for confirming the structural integrity and purity of this compound?

- Answer :

- ¹H/¹⁹F NMR : Resolve substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorine splitting in aromatic regions) .

- HPLC-MS : Confirm molecular weight (MW 215.16 g/mol) and purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

demonstrates these methods for a related fluoro-hydroxybenzoic acid, emphasizing solvent selection (e.g., deuterated DMSO for NMR) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields during synthesis under varying catalytic conditions?

- Answer : Systematic Design of Experiments (DoE) is critical:

- Variable Screening : Test catalysts (e.g., Lewis acids like FeCl₃ vs. AlCl₃), solvents (polar vs. nonpolar), and temperatures.

- Response Surface Methodology (RSM) : Optimize conditions for maximum yield. ’s synthesis of 1,4-difluoro-2-methyl-3-nitrobenzene achieved 78% yield using FeCl₃ at 60°C, while AlCl₃ reduced selectivity due to side reactions .

- Scale-Up Validation : Reproduce small-scale results in pilot reactors (1–5 L) with controlled stirring rates and cooling.

Q. What mechanistic insights explain the regioselective nitration in fluorinated methoxybenzene derivatives?

- Answer : Nitration is directed by electron-donating groups (e.g., methoxy) and hindered by electron-withdrawing groups (e.g., fluoro). Key factors:

- Meta vs. Para Directing : Methoxy groups direct nitration to the para position, but steric hindrance from methyl groups may shift regioselectivity.

- Solvent Effects : Polar solvents stabilize nitronium ion (NO₂⁺) formation, enhancing reactivity. ’s Advanced Organic Chemistry details nitration mechanisms in polysubstituted aromatics, emphasizing steric and electronic effects .

Q. How should contradictory stability data under acidic/basic conditions be analyzed?

- Answer : Conduct pH-dependent stability studies:

- Experimental Design : Incubate the compound in buffers (pH 1–14) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Degradation Pathways : Nitro groups may hydrolyze under basic conditions, while acidic conditions could protonate the methoxy group, altering reactivity. ’s guidelines for solution stability testing (e.g., avoiding freeze-thaw cycles) are applicable .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.